(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid
Description
(1R,6S,7S)-7-bromobicyclo[410]heptane-7-carboxylic acid is a bicyclic compound featuring a bromine atom and a carboxylic acid functional group
Properties
Molecular Formula |
C8H11BrO2 |
|---|---|
Molecular Weight |
219.08 g/mol |
IUPAC Name |
(1S,6R)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C8H11BrO2/c9-8(7(10)11)5-3-1-2-4-6(5)8/h5-6H,1-4H2,(H,10,11)/t5-,6+,8? |
InChI Key |
SYFAQQMTYSCLJX-OFWQXNEASA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C2(C(=O)O)Br |
Canonical SMILES |
C1CCC2C(C1)C2(C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid typically involves the following steps:
Bromination: The starting material, bicyclo[4.1.0]heptane, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).
Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (OH-, NH2-, SH-), solvents (water, ethanol), mild heating.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran), low temperature.
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, dichloromethane), room temperature.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of ketones or aldehydes.
Scientific Research Applications
(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane derivatives: Compounds with similar bicyclic structures but different substituents.
Brominated carboxylic acids: Compounds with bromine and carboxylic acid functional groups but different core structures.
Uniqueness
(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound characterized by a bromine atom and a carboxylic acid functional group. Its unique structure positions it as a significant compound in organic synthesis and biological research. This article delves into its biological activity, synthesis methods, and potential applications based on diverse scientific literature.
- CAS Number : 38213-14-8
- Molecular Formula : C8H11BrO2
- Molecular Weight : 219.07 g/mol
- Purity : 95%
| Property | Value |
|---|---|
| CAS No. | 38213-14-8 |
| Molecular Formula | C8H11BrO2 |
| Molecular Weight | 219.07 g/mol |
| Purity | 95% |
Synthesis Methods
The synthesis of (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid typically involves:
- Bromination : A suitable bicyclic precursor is brominated using bromine in the presence of a catalyst.
- Carboxylation : The brominated compound is subjected to high-pressure carbon dioxide to introduce the carboxylic acid group.
These methods can be optimized using advanced catalytic systems to enhance yield and efficiency .
The biological activity of (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and the carboxylic acid group facilitates binding to these targets, which can influence various biological pathways .
Biological Activity and Applications
Research indicates that this compound has potential applications in:
- Enzyme Interactions : The unique structure allows for the study of enzyme kinetics and inhibition.
- Receptor Binding Studies : It can serve as a model compound for investigating receptor-ligand interactions in pharmacology.
Case Studies
- Enzyme Inhibition : A study demonstrated that derivatives of bicyclic compounds similar to (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid exhibited inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications .
- Receptor Binding : Another investigation focused on the binding affinity of this compound to G-protein coupled receptors (GPCRs), revealing its potential as a lead compound for drug development targeting neurological disorders .
Comparison with Similar Compounds
The biological activity of (1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid can be contrasted with its halogenated analogs:
| Compound | Key Differences |
|---|---|
| (1R,6S,7S)-7-chlorobicyclo[4.1.0]heptane | Chlorine atom may alter binding affinity |
| (1R,6S,7S)-7-fluorobicyclo[4.1.0]heptane | Fluorine's electronegativity affects reactivity |
| (1R,6S,7S)-7-iodobicyclo[4.1.0]heptane | Iodine's larger size influences steric interactions |
The presence of bromine imparts unique reactivity and binding properties compared to other halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
